molecular formula C24H20O7 B11152719 propyl [(8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]acetate

propyl [(8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]acetate

Cat. No.: B11152719
M. Wt: 420.4 g/mol
InChI Key: KJRHVICQWDQTFE-UHFFFAOYSA-N
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Description

Propyl [(8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]acetate is a synthetic chromone-derived compound featuring a 3,4'-bichromenyl core with two ketone groups (2,2'-dioxo) and a methyl substituent at the 8' position. The 7'-hydroxyl group is esterified with a propyl acetoxy moiety. Chromones and their derivatives are widely studied for pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties . This compound’s structural complexity and functional groups make it a candidate for drug discovery and chemical intermediate applications.

Properties

Molecular Formula

C24H20O7

Molecular Weight

420.4 g/mol

IUPAC Name

propyl 2-[8-methyl-2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate

InChI

InChI=1S/C24H20O7/c1-3-10-28-22(26)13-29-19-9-8-16-17(12-21(25)31-23(16)14(19)2)18-11-15-6-4-5-7-20(15)30-24(18)27/h4-9,11-12H,3,10,13H2,1-2H3

InChI Key

KJRHVICQWDQTFE-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)COC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl [(8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate typically involves the following steps:

    Formation of the bichromen core: The bichromen core can be synthesized through a series of condensation reactions involving appropriate starting materials such as salicylaldehyde derivatives and malonic acid. These reactions are often catalyzed by acidic or basic conditions and may require elevated temperatures to proceed efficiently.

    Introduction of the propyl group: The propyl group can be introduced through an esterification reaction using propyl alcohol and an appropriate carboxylic acid derivative of the bichromen core. This reaction is typically carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Final purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of propyl [(8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles such as the use of environmentally benign solvents and catalysts can be incorporated to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Propyl [(8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced bichromen derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

    Biology: It has been investigated for its biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents targeting various diseases such as cancer, infectious diseases, and neurodegenerative disorders.

    Industry: It can be used in the formulation of specialty chemicals, dyes, and pigments due to its unique chromophoric properties.

Mechanism of Action

The mechanism of action of propyl [(8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in key biological processes. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, leading to its antioxidant effects.

    Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. This modulation can result in the inhibition of cancer cell growth, reduction of inflammation, and protection against oxidative damage.

Comparison with Similar Compounds

Research Findings and Implications

Physicochemical Properties

  • Lipophilicity : The propyl ester in the target compound increases logP compared to methyl/ethyl analogues, suggesting improved lipid membrane penetration .

Bioactivity and Docking Studies

  • Chromone derivatives with 2,2'-dioxo groups exhibit enhanced binding to cyclooxygenase-2 (COX-2) due to ketone-mediated hydrogen bonding .
  • The 8'-methyl group in the target compound may optimize hydrophobic interactions in enzyme pockets compared to bulkier methoxy substituents .

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